Désoxyneocryptotanshinone

Vue d'ensemble

Description

Deoxyneocryptotanshinone is a natural tanshinone compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its distinctive yellow crystalline solid form and has been recognized for its various biological activities and medicinal properties. Deoxyneocryptotanshinone has shown potential in the treatment of several diseases, including Alzheimer’s disease, due to its inhibitory effects on specific enzymes .

Applications De Recherche Scientifique

Deoxyneocryptotanshinone has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the biosynthesis of tanshinones and their derivatives.

Biology: It serves as a tool in investigating the biological pathways and mechanisms of tanshinones.

Industry: It is utilized in the development of pharmaceuticals and nutraceuticals due to its antioxidant and anti-inflammatory properties

Mécanisme D'action

Target of Action

Deoxyneocryptotanshinone, a natural tanshinone, primarily targets Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B) . BACE1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells, while PTP1B is implicated in the negative regulation of insulin signaling .

Mode of Action

Deoxyneocryptotanshinone acts as a high-affinity inhibitor of BACE1 and shows a promising dose-dependent inhibition of PTP1B . By inhibiting these enzymes, it interferes with their normal functioning, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

On the other hand, PTP1B plays a role in the insulin signaling pathway, influencing glucose homeostasis .

Pharmacokinetics

It is known that the compound is a natural tanshinone, which suggests it may have good bioavailability .

Result of Action

By inhibiting BACE1, Deoxyneocryptotanshinone could potentially reduce the production of beta-amyloid peptide, a key player in the development of Alzheimer’s disease . The inhibition of PTP1B may enhance insulin signaling, which could be beneficial for conditions like diabetes .

Analyse Biochimique

Biochemical Properties

Deoxyneocryptotanshinone interacts with several enzymes and proteins. It is a high-affinity inhibitor of BACE1 (Beta-secretase), with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM . These interactions suggest that Deoxyneocryptotanshinone plays a significant role in biochemical reactions.

Cellular Effects

Deoxyneocryptotanshinone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide-induced inflammation by suppressing NF-κB and iNOS signaling pathways . This suggests that Deoxyneocryptotanshinone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Deoxyneocryptotanshinone exerts its effects at the molecular level through several mechanisms. It inhibits BACE1, a key enzyme involved in the production of amyloid-beta peptides in Alzheimer’s disease . It also inhibits PTP1B, an enzyme that negatively regulates insulin signaling, suggesting a potential role in diabetes management .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Deoxyneocryptotanshinone in laboratory settings are limited, it is known that it can catalyze the hydroxylation of four para-quinone-type tanshinones . This suggests that Deoxyneocryptotanshinone may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Specific studies detailing the dosage effects of Deoxyneocryptotanshinone in animal models are currently limited. It has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner in an MSU-induced pain model in mice .

Metabolic Pathways

Deoxyneocryptotanshinone is involved in several metabolic pathways. It has been found to participate in the adipocytokine signaling pathway, which plays a crucial role in regulating energy metabolism, inflammation, and insulin sensitivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of deoxyneocryptotanshinone typically involves the extraction of active components from the roots of Salvia miltiorrhiza. The process includes several steps:

Extraction: The roots are first dried and then subjected to solvent extraction using ethanol or methanol.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.

Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate deoxyneocryptotanshinone.

Crystallization: The purified compound is then crystallized to obtain deoxyneocryptotanshinone in its solid form.

Industrial Production Methods: Industrial production of deoxyneocryptotanshinone follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and supercritical fluid extraction may be employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Deoxyneocryptotanshinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .

Comparaison Avec Des Composés Similaires

Deoxyneocryptotanshinone is compared with other similar compounds, such as:

Cryptotanshinone: Another tanshinone with similar biological activities but different molecular targets.

Tanshinone IIA: Known for its cardiovascular benefits and anti-inflammatory properties.

Ferruginol: A diterpenoid with antioxidant and antimicrobial activities

Uniqueness: Deoxyneocryptotanshinone stands out due to its dual inhibitory effects on BACE1 and PTP1B, making it a promising candidate for the treatment of Alzheimer’s disease and metabolic disorders .

Propriétés

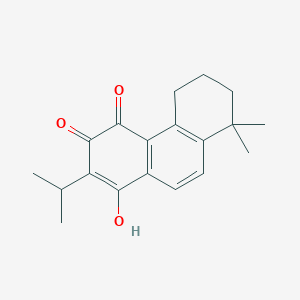

IUPAC Name |

1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLOJIODCUTBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

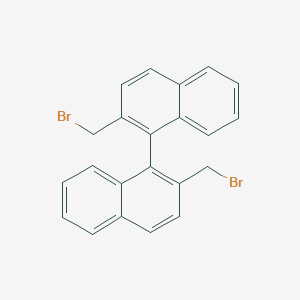

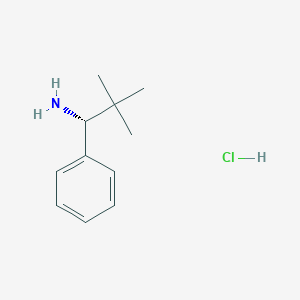

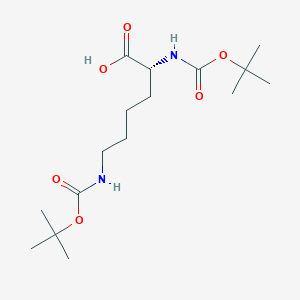

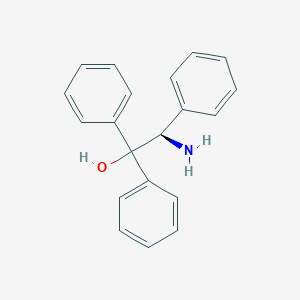

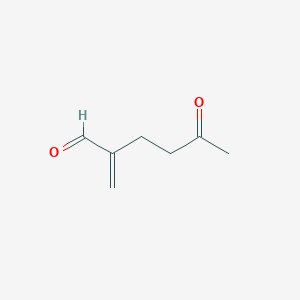

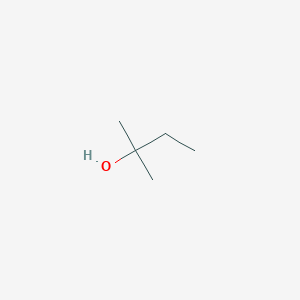

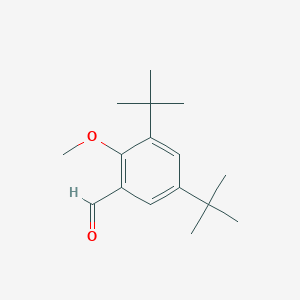

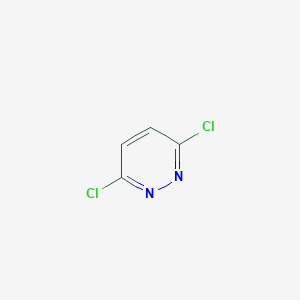

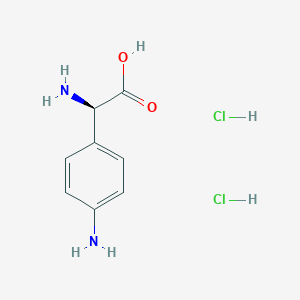

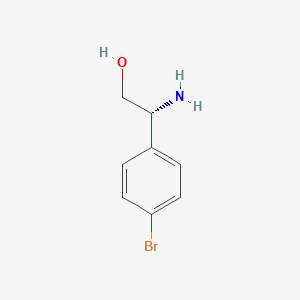

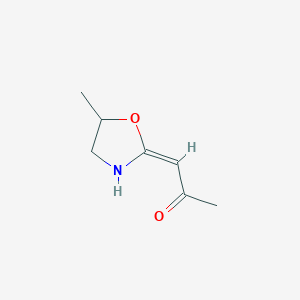

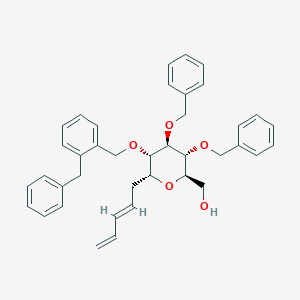

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.